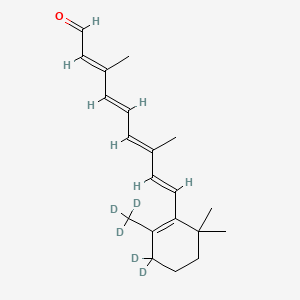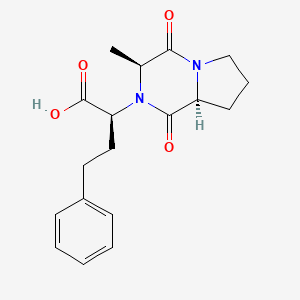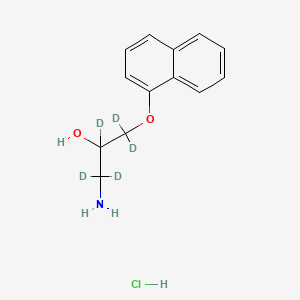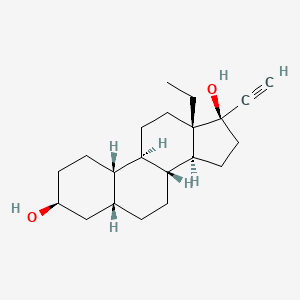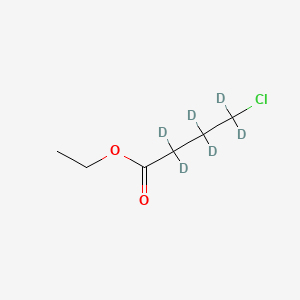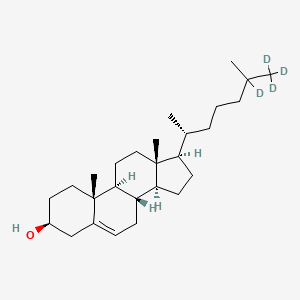
コレステロール-d4
説明
Cholesterol-d4 is a deuterated form of cholesterol, where four hydrogen atoms are replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in studies involving cholesterol metabolism, distribution, and function within biological systems.
科学的研究の応用
Cholesterol-d4 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies of cholesterol’s chemical properties and reactions.
Biology: Helps in understanding cholesterol’s role in cell membranes, signaling pathways, and lipid metabolism.
Medicine: Utilized in research on cholesterol-related diseases, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Employed in the development of cholesterol-based pharmaceuticals and diagnostic tools.
作用機序
Target of Action
Cholesterol-d4, a deuterated form of cholesterol, primarily targets cellular membranes . The cellular membrane of eukaryotes consists of phospholipids, sphingolipids, cholesterol, and membrane proteins . Among them, cholesterol is crucial for various cellular events such as signaling, viral/bacterial infection, and membrane trafficking .
Mode of Action
Cholesterol-d4 interacts with its targets, the cellular membranes, by integrating into the lipid bilayer. It is known to form lipid nanodomains with phospholipids such as sphingomyelin and phosphatidylserine . This interaction results in changes in the physical properties of the membrane, influencing its fluidity and permeability.
Biochemical Pathways
Cells produce cholesterol through the de novo pathway in the endoplasmic reticulum (ER) and this lipid is transported to cellular compartments via either vesicular or non-vesicular routes . A part of cholesterol is esterified with fatty acids by acyl-CoA cholesterol acyl transferase (ACAT) in ER and the esterified cholesterol is stored in lipid droplets (LDs) . In addition, cells get cholesterol exogenously by the uptake of some lipoproteins, mainly low-density lipoprotein (LDL) . LDL internalized via the LDL receptor is transported to the multivesicular bodies (MVBs) through the endosomal pathway and degraded to release non-esterified cholesterol . Cholesterol derived from LDL utilizes two late endosomal proteins, NPC1 and NPC2, to escape from the lumen of the late endosomes (LEs) and then cholesterol is delivered to other cellular membranes .
Pharmacokinetics
The ADME properties of Cholesterol-d4 are similar to those of cholesterol. After synthesis or uptake, cholesterol is distributed throughout the cell, both in the plasma membrane and in intracellular compartments . The distribution and bioavailability of cholesterol are regulated by a balance between synthesis, uptake, and efflux.
Result of Action
The integration of Cholesterol-d4 into the cellular membranes results in the formation of lipid nanodomains, which play a crucial role in various cellular processes such as signal transduction, membrane trafficking, and protection against pathogens .
Action Environment
The action, efficacy, and stability of Cholesterol-d4 are influenced by various environmental factors. For instance, the presence of other lipids in the membrane can affect the integration of cholesterol into the membrane and the formation of lipid nanodomains . Furthermore, cellular factors such as the activity of enzymes involved in cholesterol metabolism can also influence the action of Cholesterol-d4 .
生化学分析
Biochemical Properties
Cholesterol-d4, like its non-deuterated counterpart, interacts with a variety of biomolecules. It forms complexes with phospholipids and sphingolipids in the cellular membrane . These interactions influence the properties of the membrane, including its fluidity and permeability .
Cellular Effects
Cholesterol-d4 impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in the regulation of hedgehog signaling and defense against pathogens .
Molecular Mechanism
At the molecular level, Cholesterol-d4 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in non-vesicular transport facilitated by lipid transfer proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesterol-d4 can change over time. It has been observed that the majority of membrane cholesterol is inaccessible to lipid transfer proteins due to sequestration via its complex formation with neighboring membrane lipids .
Metabolic Pathways
Cholesterol-d4 is involved in the same metabolic pathways as cholesterol. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Cholesterol-d4 is transported and distributed within cells and tissues in a similar manner to cholesterol. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Cholesterol-d4 is similar to that of cholesterol. It can be found in various compartments or organelles, depending on specific targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholesterol-d4 typically involves the incorporation of deuterium into cholesterol through chemical reactions. One common method is the catalytic hydrogenation of cholesterol in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in cholesterol-d4. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuterium incorporation.
Industrial Production Methods
Industrial production of cholesterol-d4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve consistent and high-yield production. The final product undergoes rigorous purification and quality control to ensure its suitability for research applications.
化学反応の分析
Types of Reactions
Cholesterol-d4 undergoes various chemical reactions similar to non-deuterated cholesterol. These include:
Oxidation: Cholesterol-d4 can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert cholesterol-d4 into different sterol derivatives.
Substitution: Deuterium atoms in cholesterol-d4 can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxysterols, reduced sterol derivatives, and substituted cholesterol analogs. These products are valuable for studying cholesterol’s role in biological systems and its metabolic pathways.
類似化合物との比較
Similar Compounds
Cholesterol: The non-deuterated form, widely studied for its biological functions.
Cholesterol-d7:
Cholesteryl esters: Esterified forms of cholesterol, important in lipid storage and transport.
Uniqueness
Cholesterol-d4 is unique due to its specific deuterium labeling, which provides a balance between isotopic enrichment and maintaining similar chemical properties to natural cholesterol. This makes it an ideal tool for studying cholesterol metabolism and function without significantly altering its behavior in biological systems.
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,18D/t18?,19-,21+,22+,23-,24+,25+,26+,27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-CRNPSRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747348 | |
| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956029-28-0 | |
| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Cholesterol-d4 used in studying lysosomal storage disorders like Niemann-Pick type C disease?
A1: Cholesterol-d4 is a deuterated form of cholesterol, making it easily traceable in biological systems using mass spectrometry []. This allows researchers to follow the movement and processing of cholesterol within cells. In Niemann-Pick type C disease, there's impaired cholesterol trafficking within lysosomes. By using Cholesterol-d4 loaded onto dextran particles (CholDex), researchers can quantitatively assess the ability of cells to process and esterify cholesterol, providing a functional test for the disease [].
Q2: How does the addition of cholesterol to a diet impact the bioavailability of carotenoids like astaxanthin and canthaxanthin in shrimp?
A2: Research on Penaeus monodon (shrimp) demonstrates that while astaxanthin and canthaxanthin have high apparent digestibility coefficients, their retention efficiencies in shrimp tissues are initially low []. Supplementing the diet with cholesterol significantly enhances the retention efficiency of both carotenoids, leading to increased concentrations in the shrimp's body, muscle, and shell []. This suggests that cholesterol plays a crucial role in the uptake, transport, or storage of these carotenoids within the shrimp.
Q3: Can you elaborate on the analytical techniques used to quantify Cholesterol-d4 and its metabolites in biological samples?
A3: Both studies utilize mass spectrometry to quantify Cholesterol-d4 and its metabolites. In the study investigating infant formula, isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) is employed []. This method offers high sensitivity and selectivity for measuring Cholesterol-d4 and its deuterated metabolites in complex mixtures like infant formula. In the Niemann-Pick type C disease study, tandem mass spectrometry (MS/MS) is used to determine the concentrations of Cholesterol-d4 and its esterified form (d4-cholesteryl esters) in cell extracts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



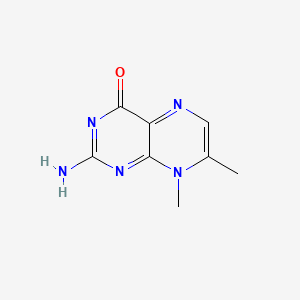
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
